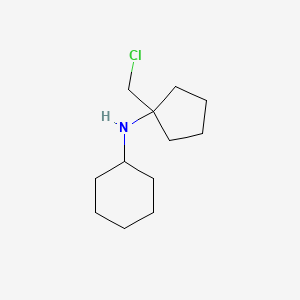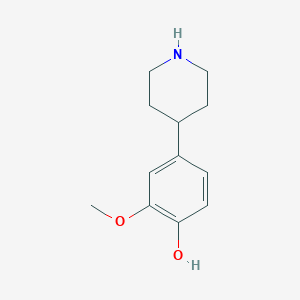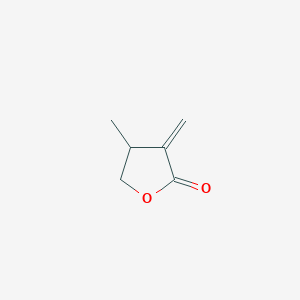
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol
Overview
Description
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is a heterocyclic organic compound that features a pyrrolidine ring substituted with a pyridine ring and a hydroxyethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated rings.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol can act as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to their ability to bind to active sites.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidates for drug development due to their structural features.
Therapeutic Agents: Could be explored for therapeutic applications in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol would depend on its specific application. Generally, it could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to receptors and altering signal transduction pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrid-3-yl)pyrrolidine: Lacks the hydroxyethyl group.
3-(2-Hydroxyethyl)pyrrolidine: Lacks the pyridine ring.
3-(Pyrid-3-yl)-3-(2-methoxyethyl)pyrrolidine: Has a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is unique due to the presence of both the pyridine ring and the hydroxyethyl group, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2 |
InChI Key |
LEILLYZQHNCGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCO)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Chloro-ethoxy)-phenyl]-acetic acid ethyl ester](/img/structure/B8331096.png)






![[2-(3-Methoxy-propyl)-phenyl]-methanol](/img/structure/B8331160.png)




